molecular formula C23H24N2O5 B4956732 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4956732
M. Wt: 408.4 g/mol
InChI Key: AWGKUUAFVCSBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce inflammation and oxidative stress in various cell types. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to induce apoptosis in cancer cells and sensitize them to radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used in various assays. However, its limited solubility in water and some organic solvents can be a limitation for certain experiments.

Future Directions

There are several future directions for the study of 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to explore its potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-sec-butylphenol with epichlorohydrin to form 4-(2-(4-sec-butylphenoxy)ethoxy)phenol. This intermediate is then reacted with 2,4,6-trioxo-5-(4-(phenylamino)phenyl)-1,3-cyclohexadiene to form the final product.

Scientific Research Applications

5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has been investigated for its potential use in cancer treatment and as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-3-15(2)17-6-10-19(11-7-17)30-13-12-29-18-8-4-16(5-9-18)14-20-21(26)24-23(28)25-22(20)27/h4-11,14-15H,3,12-13H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGKUUAFVCSBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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